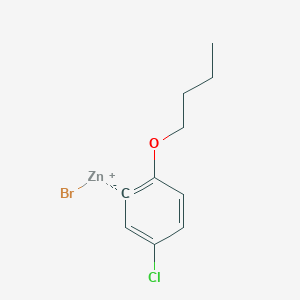
2-n-Butyloxy-5-chlorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-n-Butyloxy-5-chlorophenylzinc bromide, 0.25 M in THF: is an organozinc compound with the molecular formula C10H12BrClOZn and a molecular weight of 328.9512 g/mol . This compound is typically used in organic synthesis, particularly in cross-coupling reactions, due to its reactivity and ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-n-Butyloxy-5-chlorophenylzinc bromide generally involves the reaction of 2-n-Butyloxy-5-chlorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF) . The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Time: Several hours to ensure complete reaction.
Catalysts: Sometimes, a catalyst like is used to enhance the reaction rate.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes:
Continuous flow reactors: to maintain consistent reaction conditions.
Automated systems: for precise control of temperature, pressure, and reaction time.
Purification steps: such as distillation or crystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 2-n-Butyloxy-5-chlorophenylzinc bromide undergoes various types of reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding phenols or quinones.
Reduction: Can be reduced to form the corresponding hydrocarbons.
Substitution: Participates in nucleophilic substitution reactions, replacing the zinc bromide group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions often involve and for cross-coupling reactions.
Major Products:
Phenols: or from oxidation.
Hydrocarbons: from reduction.
Substituted aromatic compounds: from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Synthesis of Complex Molecules: Utilized in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Biology and Medicine:
Drug Development: Used in the synthesis of biologically active compounds and drug intermediates.
Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Involved in the synthesis of polymers and advanced materials.
Agriculture: Used in the production of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism by which 2-n-Butyloxy-5-chlorophenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through transmetalation processes. The compound acts as a nucleophile, transferring the phenyl group to an electrophilic partner, often facilitated by a palladium catalyst . The molecular targets include electrophilic carbon centers in organic molecules, leading to the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
- Phenylzinc bromide
- 2-n-Butyloxyphenylzinc bromide
- 5-Chlorophenylzinc bromide
Comparison:
- Reactivity: 2-n-Butyloxy-5-chlorophenylzinc bromide exhibits unique reactivity due to the presence of both butyloxy and chloro substituents, which influence its electronic properties.
- Selectivity: The compound offers higher selectivity in cross-coupling reactions compared to simpler phenylzinc bromides.
- Applications: Its specific structure makes it more suitable for the synthesis of complex molecules with multiple functional groups.
Propiedades
Fórmula molecular |
C10H12BrClOZn |
|---|---|
Peso molecular |
328.9 g/mol |
Nombre IUPAC |
bromozinc(1+);1-butoxy-4-chlorobenzene-6-ide |
InChI |
InChI=1S/C10H12ClO.BrH.Zn/c1-2-3-8-12-10-6-4-9(11)5-7-10;;/h4-6H,2-3,8H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
JBBRCIUIJAEFPS-UHFFFAOYSA-M |
SMILES canónico |
CCCCOC1=[C-]C=C(C=C1)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


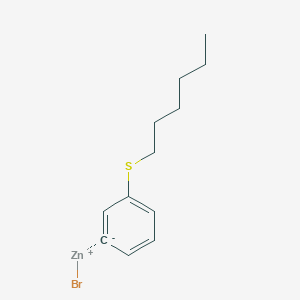
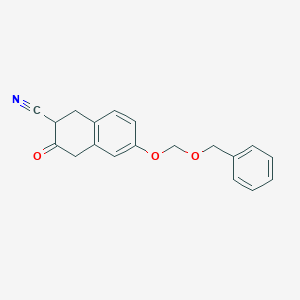
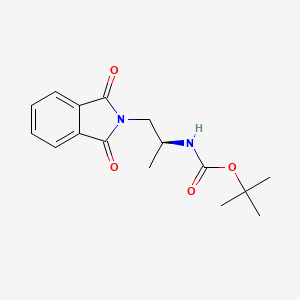
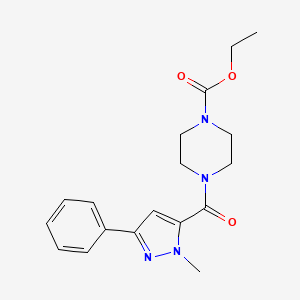
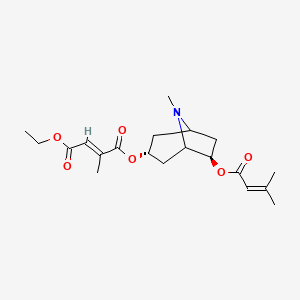

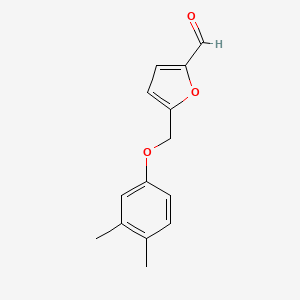

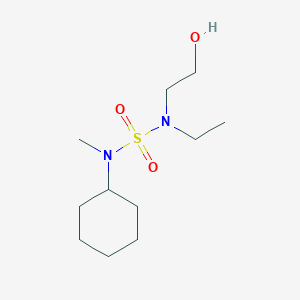
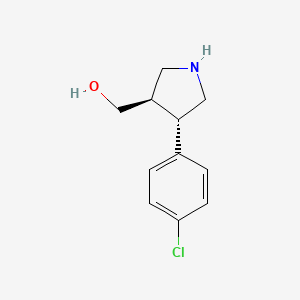
![3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14887533.png)
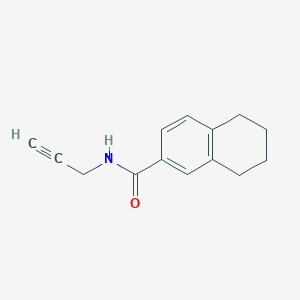
![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)
![Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14887549.png)
